molecular formula C10H12N2O4 B14488800 Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro- CAS No. 65398-89-2

Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro-

Cat. No.: B14488800
CAS No.: 65398-89-2
M. Wt: 224.21 g/mol
InChI Key: LAVCABNWIHHZES-UHFFFAOYSA-N
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Description

Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro-: is an organic compound with the molecular formula C11H15NO4. It is a derivative of benzene, where the benzene ring is substituted with a 2-methyl-2-nitropropyl group and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro- typically involves the nitration of a suitable precursor. One common method is the nitration of 1-(2-methyl-2-nitropropyl)benzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, where the precursor and nitrating agents are continuously fed into a reactor. This method allows for better control over reaction conditions and yields higher purity products. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, tin(II) chloride (SnCl2)

    Substitution: Various electrophiles such as halogens, sulfonic acids, or alkylating agents

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones

    Reduction: Amino derivatives

    Substitution: Halogenated, sulfonated, or alkylated benzene derivatives

Scientific Research Applications

Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of nitroaromatic compounds on living organisms.

    Medicine: Research into the pharmacological properties of nitroaromatic compounds includes investigating their potential as therapeutic agents or their toxicological effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for various applications in materials science and engineering.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro- involves its interaction with molecular targets in biological systems. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including cytotoxicity, mutagenicity, and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(2-methyl-2-nitropropyl)-4-nitro-
  • Benzene, 1-(2-methyl-2-nitropropyl)-3-nitro-
  • Toluene, 1-(2-methyl-2-nitropropyl)-2-nitro-

Uniqueness

Benzene, 1-(2-methyl-2-nitropropyl)-2-nitro- is unique due to the specific positioning of its nitro groups and the 2-methyl-2-nitropropyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The compound’s reactivity and the ability to undergo various chemical transformations set it apart from other similar compounds.

Properties

CAS No.

65398-89-2

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

1-(2-methyl-2-nitropropyl)-2-nitrobenzene

InChI

InChI=1S/C10H12N2O4/c1-10(2,12(15)16)7-8-5-3-4-6-9(8)11(13)14/h3-6H,7H2,1-2H3

InChI Key

LAVCABNWIHHZES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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